Cas no 39242-17-6 (2,6-Di(1H-imidazol-1-yl)pyridine)

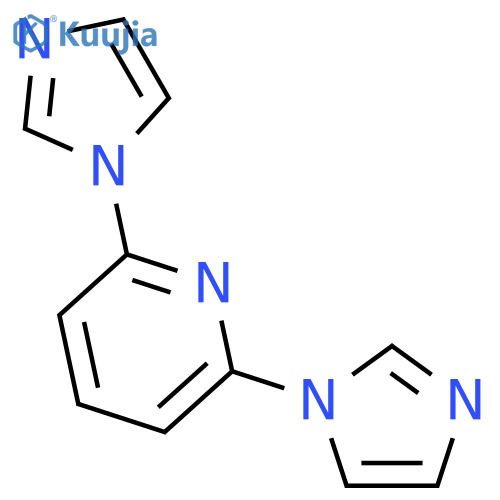

39242-17-6 structure

商品名:2,6-Di(1H-imidazol-1-yl)pyridine

2,6-Di(1H-imidazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2,6-Di(1H-imidazol-1-yl)pyridine

- 2,6-bis(1-imidazoly)pyridine

- 2,6-di(imidazol-1-yl)pyridine

- 2,6-bis(imidazol-1-yl)pyridine

- 2,6-Di-1H-imidazol-1-ylpyridine

- 2,6-bis(1H-imidazol-1-yl)pyridine

- 2,6-Di(1H-imidazol-1-yl) pyridine

- 2,6-Bis(1H-imidazole-1-yl)pyridine

- Pyridine, 2,6-di-1H-imidazol-1-yl-

- AK142280

- AX8282143

- ST24038786

- 39242-17-6

- DTXSID00477758

- AKOS022174935

- 2,6-Bis(1-imidazolyl)pyridine

- AS-75513

- A873679

- CS-0110415

- D97566

- YSWG576

- MFCD23103190

- SCHEMBL10066877

-

- MDL: MFCD23103190

- インチ: 1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H

- InChIKey: RCULXUVDZWMPAS-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])=NC([H])=C1[H])C1C([H])=C([H])C([H])=C(N=1)N1C([H])=NC([H])=C1[H]

計算された属性

- せいみつぶんしりょう: 211.085795g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 211.085795g/mol

- 単一同位体質量: 211.085795g/mol

- 水素結合トポロジー分子極性表面積: 48.5Ų

- 重原子数: 16

- 複雑さ: 212

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 48.53

2,6-Di(1H-imidazol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181055-5g |

2,6-Bis(1-imidazolyl)pyridine |

39242-17-6 | 98% | 5g |

¥1947.00 | 2024-05-15 | |

| Ambeed | A717628-1g |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 1g |

$71.0 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56045-250mg |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 250mg |

¥125.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV048-1g |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 1g |

677.0CNY | 2021-08-04 | |

| Cooke Chemical | BD9991531-100mg |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 100mg |

RMB 48.00 | 2025-02-21 | |

| Chemenu | CM171668-5g |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98%+ | 5g |

$*** | 2023-05-30 | |

| Alichem | A029188435-1g |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 1g |

$344.40 | 2023-09-02 | |

| Cooke Chemical | BD9991531-250mg |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 250mg |

RMB 94.40 | 2025-02-21 | |

| Aaron | AR00CN5D-1g |

2,6-bis(1-iMidazoly)pyridine |

39242-17-6 | 98% | 1g |

$35.00 | 2025-02-11 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML575638-1g |

2,6-Di(1H-imidazol-1-yl)pyridine |

39242-17-6 | 98% | 1g |

¥600 | 2023-11-08 |

2,6-Di(1H-imidazol-1-yl)pyridine 関連文献

-

1. Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-openingJia Shang,Brett M. Rambo,Xiang Hao,Jun-Feng Xiang,Han-Yuan Gong,Jonathan L. Sessler Chem. Sci. 2016 7 4148

-

Han-Yuan Gong,Feng Tang,Brett M. Rambo,Rui Cao,Jun-Feng Xiang,Jonathan L. Sessler Chem. Commun. 2015 51 1795

-

Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097

-

Ala'aeddeen Swidan,P. Blake J. St. Onge,Justin F. Binder,Riccardo Suter,Neil Burford,Charles L. B. Macdonald Dalton Trans. 2019 48 7835

-

Xiaofan Ji,Mehroz Ahmed,Lingliang Long,Niveen M. Khashab,Feihe Huang,Jonathan L. Sessler Chem. Soc. Rev. 2019 48 2682

39242-17-6 (2,6-Di(1H-imidazol-1-yl)pyridine) 関連製品

- 114834-06-9(Pyrimidine,4-(1H-imidazol-1-yl)-6-methoxy-)

- 177648-99-6(3,6-Di(1H-imidazol-1-yl)pyridazine)

- 7164-98-9(1-phenylimidazole)

- 32570-88-0(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine)

- 50966-74-0(2-(1H-Pyrrol-1-yl)pyridine)

- 1001659-25-1(N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide)

- 18346-07-1(7H-Purine,7-(2-pyridinyl)-)

- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)

- 935547-73-2(5-(1H-Imidazol-1-yl)-2-pyridinamine)

- 183552-82-1(Pyrimidine,4-(1H-imidazol-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39242-17-6)2,6-Di(1H-imidazol-1-yl)pyridine

清らかである:99%

はかる:5g

価格 ($):302.0